methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
This compound belongs to the coumarin-derived family, featuring a chromen-2-one core with a 4-methyl substituent, a 7-hydroxy group, and a piperazine-linked 4-chlorophenyl moiety at position 6. Its structural complexity suggests applications in central nervous system (CNS) targeting, anticancer research, or antimicrobial agents, as piperazine-coumarin hybrids are known for diverse pharmacological activities .
Properties
Molecular Formula |
C24H25ClN2O5 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
methyl 2-[8-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H25ClN2O5/c1-15-18-7-8-21(28)20(23(18)32-24(30)19(15)13-22(29)31-2)14-26-9-11-27(12-10-26)17-5-3-16(25)4-6-17/h3-8,28H,9-14H2,1-2H3 |
InChI Key |
IQUXWFDLSOWDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=C(C=C4)Cl)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and 4-chlorophenylpiperazine.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Piperazine Linkage: The target compound uses a direct methylene bridge (8-position), whereas analogues employ propoxy linkers or integrate piperazinone rings .
- Substituent Effects : The 7-hydroxy group in the target compound may confer hydrogen-bonding capacity, contrasting with methoxy or ester groups in others.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound vs. 3-chlorophenyl in alters steric and electronic profiles, impacting receptor affinity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Key Observations :
Spectral and Crystallographic Data
- NMR Analysis: The target compound’s 1H-NMR would show aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), a singlet for 4-methyl (δ ~2.3 ppm), and piperazine CH2 (δ ~2.5–3.5 ppm). Comparatively, the piperazinone in lacks NH protons due to the ketone group, shifting resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
